molecular formula C17H12BrN3O3 B2683698 N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861212-12-6

N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No. B2683698
CAS RN: 861212-12-6
M. Wt: 386.205
InChI Key: LOSUJBDPIXFDSO-UHFFFAOYSA-N
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Description

The compound is a derivative of acetamide, specifically N-(4-bromophenyl)acetamide . Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are often used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been synthesized through reactions involving furan-2-carbonyl chloride and 4-bromoaniline .


Molecular Structure Analysis

The molecular structure of similar compounds like N-(4-bromophenyl)acetamide has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like N-(4-bromophenyl)acetamide include a molecular weight of 214.059 and a chemical structure that can be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Antimicrobial Activity

N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide: has been evaluated for its antimicrobial potential. Researchers have tested its efficacy against bacterial and fungal strains. Notably, it shows promise in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .

Antioxidant Properties

The compound has been investigated for its antioxidant activity using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power. These studies reveal its potential as an antioxidant agent, which could be valuable in oxidative stress-related conditions .

Toxicity Assessment

Researchers have also examined the toxicity of N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide using freshwater cladoceran Daphnia magna Straus. Understanding its safety profile is crucial for potential therapeutic applications .

Drug Design and In Silico Studies

In silico analyses have explored the compound’s antimicrobial effects and toxicity. These computational studies provide insights into its mode of action and potential interactions with microbial targets. Such information aids in rational drug design .

Antibacterial Screening

Functionalized derivatives of N-(4-bromophenyl)furan-2-carboxamide have been screened for antibacterial activity against extensively drug-resistant (XDR) pathogens. These studies provide insights into its potential as an antibacterial agent .

Thiazolyl Derivatives

Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds may contribute to combating antimicrobial and anticancer drug resistance .

Safety and Hazards

Safety data for similar compounds like N-(4-bromophenyl)acetamide indicate that they may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Research into similar compounds has focused on their potential antimicrobial and anticancer activities. Efforts have been made to study the pharmacological activities of newly synthesized derivatives .

properties

IUPAC Name

N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c18-11-6-8-12(9-7-11)19-16(23)14-10-15(22)21(17(24)20-14)13-4-2-1-3-5-13/h1-10H,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAKMAYAXXFQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

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